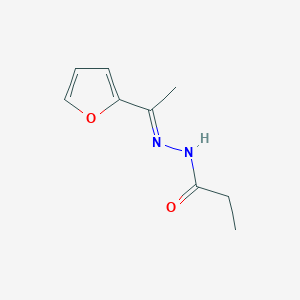
3-Pyridin-4-ylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis AnalysisThe synthesis of related pyridin-3-ol derivatives has been described in various studies. A notable example includes the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol through alkylation and reductive amination processes (Filichev & Pedersen, 2003). This illustrates a methodological approach to synthesizing structurally similar compounds, which could provide insights into synthesizing “3-Pyridin-4-ylprop-2-en-1-ol.”
Molecular Structure Analysis
Studies on supramolecular structures, such as those constructed from pyridinyl and pyrimidinyl derivatives, offer valuable insights into the molecular structure analysis of “3-Pyridin-4-ylprop-2-en-1-ol” (Cheng et al., 2011). These analyses reveal polarized molecular-electronic structures and highlight the role of hydrogen bonding and aromatic π-π stacking in stabilizing molecular structures.
Chemical Reactions and Properties
The reactivity of pyridin-3-ol derivatives towards various reagents and conditions has been explored. For instance, Mn(III)-mediated reactions of cyclopropanols with vinyl azides leading to the synthesis of pyridine derivatives underline the potential chemical reactions “3-Pyridin-4-ylprop-2-en-1-ol” might undergo (Wang & Chiba, 2009).
Physical Properties Analysis
Research on the physical properties of pyridin-3-ol derivatives, such as their solubility, crystalline form, and molecular weight, provides a foundation for understanding the physical characteristics of “3-Pyridin-4-ylprop-2-en-1-ol” (Nelson et al., 1988). These studies help in understanding how structural modifications impact physical properties.
Chemical Properties Analysis
The chemical properties of “3-Pyridin-4-ylprop-2-en-1-ol” can be inferred from studies on similar compounds. For example, the work on the synthesis, characterization, and antimicrobial properties of oligomer and monomer/oligomer–metal complexes of 2-[(Pyridine-3-yl-methylene)amino]phenol provides insights into the chemical behavior and potential applications of pyridin-3-ol derivatives (Kaya et al., 2009).
科学的研究の応用
Organocatalysis
One area of research has focused on the use of derivatives of 3-pyridin-4-ylprop-2-en-1-ol as organocatalysts. For instance, a derivative was found to effectively catalyze asymmetric Michael addition reactions, showcasing good to high yield and excellent enantioselectivities. The study suggests that a hydrogen bond might form between the catalyst and the reactant β-nitrostyrene, facilitating the catalytic process. This finding is significant as it highlights the potential of such compounds in asymmetric synthesis, a key area in the production of chiral pharmaceuticals and fine chemicals (Cui Yan-fang, 2008).
Supramolecular Chemistry
Another study explored the self-assembly of hydrogen-bonded supramolecular structures using a complex containing a derivative of 3-pyridin-4-ylprop-2-en-1-ol. The research demonstrated that these complexes could form layered structures via hydrogen bonding, indicating the potential of such compounds in the design and development of new supramolecular materials. These materials could have applications in areas like molecular recognition, sensing, and catalysis (Michael M. Bishop et al., 2005).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 3-pyridin-4-ylprop-2-en-1-ol have been investigated for their therapeutic potential. One study synthesized 2,3′-Bipyridine derivatives incorporating the 3-aryl-1-pyridin-3-ylprop-2-en-1-one scaffold and evaluated them for Anti-Alzheimer and anti-COX-2 activities. The results indicated that these compounds could serve as leads for the development of new therapeutic agents targeting Alzheimer's disease and inflammation-related disorders (F. Attaby et al., 2009).
作用機序
Target of Action
It’s worth noting that pyridine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the activity of the target .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .
Result of Action
It’s known that pyridine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Pyridin-4-ylprop-2-en-1-ol . These factors can include pH, temperature, presence of other molecules, and more.
特性
IUPAC Name |
3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-ylprop-2-en-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





